molecular formula C13H11N5OS B7468805 N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide

N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide

Cat. No. B7468805
M. Wt: 285.33 g/mol
InChI Key: JCFHWQFURXQWLE-UHFFFAOYSA-N
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Description

N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PTM is a small molecule that has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the activity of several enzymes, including HDAC (histone deacetylase), MMP (matrix metalloproteinase), and PKC (protein kinase C). It has also been shown to activate the p53 tumor suppressor pathway and induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral effects, N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has been shown to have antioxidant properties, reducing oxidative stress in cells. It has also been shown to modulate the immune response, enhancing the activity of natural killer cells and T cells. Additionally, N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia/reperfusion injury in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide is its broad range of biological activities, making it a potentially useful compound for a variety of research applications. Additionally, N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, the exact mechanism of action of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide derivatives with improved potency and selectivity for specific biological targets. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide may improve its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide involves the reaction of 3-pyridin-3-yl-1H-1,2,4-triazole-5-carbaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide.

Scientific Research Applications

N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has been shown to have anti-viral effects against a range of viruses, including HIV-1, HCV, and HSV-1.

properties

IUPAC Name

N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(10-4-2-6-20-10)15-8-11-16-12(18-17-11)9-3-1-5-14-7-9/h1-7H,8H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFHWQFURXQWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide

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